Arachidonamide
Description
Contextualization within Endogenous Lipid Mediators and Signaling Pathways
Arachidonamide is a member of a large family of bioactive lipids that act as signaling molecules. These endogenous lipid mediators are crucial for regulating a vast array of physiological processes. nih.gov this compound exists within the context of the endocannabinoid system, which includes cannabinoid receptors (CB1 and CB2), endogenous ligands like anandamide (B1667382) and 2-arachidonoylglycerol (B1664049) (2-AG), and the enzymes responsible for their synthesis and degradation. nih.govnih.govyoutube.com
The signaling actions of many fatty acid amides are terminated through enzymatic hydrolysis, primarily by the fatty acid amide hydrolase (FAAH). nih.govwikipedia.org Research indicates that this compound is a potent substrate for FAAH, being hydrolyzed more rapidly than even anandamide. nih.gov This rapid degradation suggests that this compound may be a key, albeit transient, signaling molecule within this class. nih.gov
While it is an analog of anandamide, this compound displays a significantly weaker binding affinity for the human CB1 receptor. caymanchem.comnih.gov Its primary signaling actions may, therefore, be distinct from direct, high-potency cannabinoid receptor activation. Studies have shown that this compound is effective in modulating cellular communication through other means, such as the inhibition of gap junctions, which are channels that permit direct cell-to-cell communication. nih.govcaymanchem.comebi.ac.uk
The biosynthesis of such lipids is complex and often begins with the liberation of arachidonic acid from membrane phospholipids (B1166683). nih.govnih.govnih.gov While the precise biosynthetic pathway for this compound is not fully elucidated, it is understood to be the primary amide of arachidonic acid. nih.govnih.gov
Table 1: Comparative Biochemical Data This table provides a comparison of this compound and Anandamide, highlighting key differences in their interaction with a primary cannabinoid receptor and their susceptibility to enzymatic degradation.
| Compound | CB1 Receptor Binding Affinity (Ki) | Relative Rate of FAAH Hydrolysis |
| This compound | 9.6 µM | ~2-fold faster than Anandamide |
| Anandamide (AEA) | ~70 nM | Slower than this compound |
| Data sourced from references caymanchem.comnih.govyoutube.com. |
Classification as a Primary Fatty Acid Amide
From a chemical standpoint, this compound is classified as a primary fatty acid amide (FAPA). nih.govnih.govwikipedia.org This classification stems from its structure, which results from the formal condensation of the carboxyl group of arachidonic acid with ammonia (B1221849) (NH₃). nih.gov This gives it a terminal RC(O)NH₂ functionality. wikipedia.org
This structure distinguishes it from other N-acylethanolamines (NAEs) like anandamide, which are secondary amides. Anandamide is formed from arachidonic acid and ethanolamine (B43304), giving it an RC(O)N(H)CH₂CH₂OH structure. wikipedia.org The class of primary fatty acid amides also includes other signaling molecules found in biological systems, such as oleamide (B13806) and linoleamide, which are involved in processes like sleep regulation. nih.govnih.gov The shared characteristic of this class is the primary amide head group attached to a long, unsaturated fatty acid chain. nih.gov
Table 2: Chemical Properties of this compound This table outlines the fundamental chemical identifiers and properties of the this compound compound.
| Property | Value |
| IUPAC Name | (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenamide |
| Molecular Formula | C₂₀H₃₃NO |
| Molecular Weight | 303.5 g/mol |
| CAS Number | 85146-53-8 |
| Data sourced from reference nih.govcaymanchem.com. |
Compound Index
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H33NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-19H2,1H3,(H2,21,22)/b7-6-,10-9-,13-12-,16-15- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNBSCAZCQDLUDU-DOFZRALJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001347885 | |
| Record name | Arachidonoyl amide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001347885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85146-53-8 | |
| Record name | Arachidonoyl amide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001347885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Pharmacology and Cellular Signaling Mechanisms of Arachidonamide
Receptor Interactions and Agonism
Arachidonamide's interaction with a variety of receptors initiates a cascade of cellular events. These interactions are complex, involving both direct agonism and allosteric modulation, and are central to its function.
Cannabinoid Receptor Type 1 (CB1) Engagement and Allosteric Modulation
This compound is structurally related to anandamide (B1667382) (N-arachidonoylethanolamine or AEA), a well-characterized endocannabinoid. However, research indicates that this compound itself does not exhibit significant affinity for the CB1 receptor. nih.gov The presence of the carbonyl group in the amide head group of AEA is crucial for high-affinity binding to the CB1 receptor and subsequent G-protein activation. nih.gov Simple alkyl esters of arachidonic acid and this compound have been shown to have poor affinity for the CB1 receptor. nih.gov In contrast, derivatives such as norarachidonyl ureas have demonstrated good binding affinities for the CB1 receptor, with Ki values ranging from 55 to 746 nM. nih.gov
While direct binding may be weak, the concept of allosteric modulation at the CB1 receptor is a critical aspect of its pharmacology. Allosteric modulators bind to a site on the receptor that is distinct from the primary (orthosteric) binding site, altering the receptor's conformation and its response to endogenous ligands. nih.govmdpi.com Lipoxin A4, another derivative of arachidonic acid, has been identified as a positive allosteric modulator (PAM) of the CB1 receptor, enhancing the binding and signaling of agonists like AEA. nih.gov This raises the possibility that this compound or its metabolites could function as allosteric modulators, although direct evidence for this is still emerging.
Table 1: Binding Affinities (Ki) of this compound and Related Compounds at the CB1 Receptor
| Compound | Binding Affinity (Ki) | Reference |
|---|---|---|
| This compound | Poor affinity | nih.gov |
| N-(2-hydroxyethyl)arachidonylamide (Anandamide) | High affinity | nih.gov |
| Norarachidonyl ureas | 55–746 nM | nih.gov |
| (R)-N-(l-methyl-2-hydroxyethyl)-2-(R)-rnethyl-arachidonamide | 7.42 ± 0.86 nM | nih.gov |
Transient Receptor Potential Vanilloid 1 (TRPV1) Receptor Activation
The Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, a non-selective cation channel, is another key target for this compound and related lipids. nih.gov Anandamide is a known agonist of TRPV1 receptors, suggesting that this compound may also interact with this receptor. nih.gov Activation of TRPV1 by various endogenous lipids, termed endovanilloids, is a critical mechanism in pain and inflammation signaling. biorxiv.org
The activation of TRPV1 by agonists like capsaicin (B1668287) and endovanilloids leads to an influx of cations, primarily Ca2+ and Na+, resulting in cell depolarization. nih.gov Research has shown that N-arachidonoyl-dopamine (NADA), a compound structurally similar to this compound, is a potent TRPV1 agonist. nih.gov While direct EC50 values for this compound at the TRPV1 receptor are not extensively documented, the activity of related compounds suggests it is a plausible ligand. For instance, N-arachidonoyl taurine (B1682933) (NAT) has also been shown to activate TRPV1. researchgate.net The interaction of these lipids with TRPV1 can be complex, with some studies suggesting a dual role as both endocannabinoids and endovanilloids. nih.gov
Table 2: Agonist Activity of this compound-Related Compounds at the TRPV1 Receptor
| Compound | Activity | Reference |
|---|---|---|
| Anandamide | Agonist | nih.gov |
| N-arachidonoyl-dopamine (NADA) | Potent Agonist | nih.gov |
| N-arachidonoyl taurine (NAT) | Agonist | researchgate.net |
Interactions with Other G-Protein Coupled Receptors (e.g., GPR55, GPR18, GPR119)
Beyond the classical cannabinoid and TRPV1 receptors, this compound and its analogs interact with a family of orphan G-protein coupled receptors (GPCRs), including GPR55, GPR18, and GPR119.
GPR55: This receptor is activated by various lipid ligands, and there is evidence suggesting that N-arachidonoyl glycine (B1666218) (NAGly), a metabolite of anandamide, is an agonist at GPR55. nih.govnih.gov NAGly has been shown to induce concentration-dependent increases in intracellular calcium and mitogen-activated protein kinase (MAPK) activity in cells expressing GPR55. nih.gov This suggests that this compound, as a precursor to such signaling molecules, could indirectly influence GPR55 activity.
GPR18: The role of GPR18 as a receptor for this compound-related compounds is a subject of ongoing research and some debate. While some studies have proposed N-arachidonoyl glycine (NAGly) as an endogenous ligand for GPR18, other studies have failed to replicate these findings. nih.govnih.govresearchgate.net Some research indicates that GPR18 activation by NAGly may lead to inhibition of adenylyl cyclase and regulation of immune cell function. researchgate.net However, other reports show that GPR18 exhibits a high degree of constitutive activity and is unresponsive to NAGly in certain assay systems. nih.govnih.gov
GPR119: GPR119 is another GPCR that responds to endocannabinoid-like lipids. nih.govnih.gov While oleoylethanolamide (OEA) and palmitoylethanolamide (B50096) (PEA) are recognized as key ligands for GPR119, the receptor can be activated by a variety of endogenous lipids. nih.govpsu.edu Systematic screening has shown that several N-acylethanolamines can activate GPR119, though with varying potencies. psu.edunih.gov The structural similarity of this compound to these compounds suggests a potential, though likely weaker, interaction.
Modulation of Ion Channels (e.g., L-type Ca2+ channels, K+ currents)
This compound and its parent compound, arachidonic acid, have been shown to modulate the activity of various ion channels, which is a critical component of their cellular effects.
L-type Ca2+ Channels: Arachidonic acid has been demonstrated to inhibit L-type calcium channels. nih.gov This inhibition appears to be a direct effect on the channel or a closely associated protein, as it occurs in the absence of metabolic conversion of arachidonic acid. nih.gov Studies on recombinant CaV1.3b L-type channels have shown that arachidonic acid stabilizes the channel in a closed conformation, thereby reducing current. nih.gov The inhibitory concentration (IC50) for arachidonic acid on L-type Ca2+ channels can vary depending on the specific channel subtype and cellular context.
K+ Currents: Arachidonic acid also modulates a variety of potassium (K+) channels. It has been shown to inhibit transient A-type K+ currents, with a 50% inhibition observed at a concentration of 1.75 μM in bullfrog sympathetic neurons. nih.gov The modulation of Kv4-mediated A-currents by arachidonic acid is dependent on the presence of potassium channel interacting proteins (KChIPs). nih.gov Furthermore, arachidonic acid can inhibit Ca2+-dependent K+ channels with an apparent inhibition constant (Ki) of 425 nM. nih.gov
Table 3: Modulation of Ion Channels by Arachidonic Acid
| Ion Channel | Effect | Effective Concentration | Reference |
|---|---|---|---|
| L-type Ca2+ Channels | Inhibition | Not specified for this compound | nih.gov |
| A-type K+ Channels | Inhibition | IC50 = 1.75 μM (in bullfrog sympathetic neurons) | nih.gov |
| Ca2+-dependent K+ Channels | Inhibition | Ki = 425 nM | nih.gov |
Intracellular Signal Transduction Cascades
The binding of this compound and related compounds to their receptors initiates a series of intracellular signaling events that ultimately mediate their physiological effects.
Coupling to G Proteins and Adenylyl Cyclase Inhibition
The cannabinoid receptor type 1 (CB1) is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory G-proteins of the Gi/o family. nih.gov Activation of CB1 receptors by agonists typically leads to the inhibition of adenylyl cyclase, an enzyme responsible for the synthesis of cyclic AMP (cAMP). nih.gov This reduction in cAMP levels has widespread downstream consequences, affecting the activity of protein kinase A (PKA) and other cAMP-dependent signaling pathways. nih.gov
While this compound itself has a low affinity for the CB1 receptor, its more active analog, anandamide, potently inhibits adenylyl cyclase through CB1 activation. nih.gov The inhibition of adenylyl cyclase by arachidonic acid has also been observed and appears to be a direct effect on the catalytic unit of the enzyme, independent of G-protein activation in some systems. nih.gov This suggests that this compound and its metabolites can influence intracellular cAMP levels through multiple mechanisms, both receptor-dependent and independent. The IC50 for adenylyl cyclase inhibition by arachidonic acid can vary depending on the specific isoform of the enzyme and the cellular environment.
Activation of Mitogen-Activated Protein Kinase (MAPK) Pathways
This compound, as a derivative of arachidonic acid, is implicated in the modulation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are crucial signal transduction mechanisms in eukaryotic cells that regulate a wide array of cellular processes including cell cycle progression, differentiation, development, and apoptosis. youtube.com The MAPK cascade is a three-tiered system of kinases: a MAP kinase kinase kinase (MAPKKK), a MAP kinase kinase (MAPKK), and a MAP kinase (MAPK). youtube.com This system transduces signals from the cell surface to the nucleus, culminating in the phosphorylation of transcription factors and other target proteins that mediate the cellular response. scienceopen.com
Research on arachidonic acid and its derivatives has demonstrated their capacity to activate MAPK pathways. For instance, studies in vascular smooth muscle cells (VSMC) have shown that arachidonic acid activates MAP kinases in a time- and dose-dependent manner. nih.gov This activation can be mediated, at least in part, by its metabolite 15-hydroxyeicosatetraenoic acid (15-HETE), a product of the 15-lipoxygenase enzyme. nih.gov Furthermore, the activation of MAP kinases by arachidonic acid appears to involve protein kinase C (PKC). nih.gov In rabbit proximal tubular cells, arachidonic acid has been shown to induce the phosphorylation of key members of the MAPK superfamily, including extracellular signal-regulated kinase (ERK), c-Jun NH2-terminal kinase (JNK), and p38-MAPK. nih.gov This suggests that arachidonic acid and its related fatty acids can directly participate in signaling linked to the MAPK superfamily without necessarily being converted to cytochrome P450 metabolites. nih.gov
While direct studies on this compound are less common, its structural similarity to arachidonic acid and other bioactive amides suggests it may exert similar effects. For example, certain arachidonic acid amide derivatives have been found to modulate the activity of transcription factors like AP1, whose components (c-Jun, c-Fos) are well-known downstream targets of MAPK signaling. researchgate.net
Table 1: Key Components of the MAPK Pathway Modulated by Arachidonic Acid
| Kinase Family | Specific Kinase | Modulatory Effect of Arachidonic Acid | Cell Type Studied |
| MAPK | Extracellular Signal-Regulated Kinase (ERK) | Induces phosphorylation/activation | Rabbit Proximal Tubule Cells |
| MAPK | c-Jun NH2-terminal Kinase (JNK) | Induces phosphorylation/activation | Rabbit Proximal Tubule Cells |
| MAPK | p38-MAPK | Activates in a time- and concentration-dependent manner | Rabbit Proximal Tubule Cells |
| MAPK | General MAP Kinases | Activates in a time- and dose-dependent manner | Vascular Smooth Muscle Cells |
Stimulation of Nitric Oxide Synthase (NOS) Pathways
This compound and related compounds influence the nitric oxide (NO) signaling pathway. NO is a transient signaling molecule synthesized by nitric oxide synthase (NOS) enzymes from L-arginine. youtube.com It plays a critical role in various physiological processes, including smooth muscle relaxation and neurotransmission. youtube.com
Research indicates a complex interplay between arachidonic acid derivatives and NO synthesis. In gastric mucous cells, the accumulation of arachidonic acid has been shown to stimulate NO production. nih.gov This process is mediated via the peroxisome proliferation-activated receptor α (PPARα). nih.gov The produced NO, in turn, enhances Ca²⁺-regulated exocytosis in these cells. nih.gov Furthermore, arachidonic acid can regulate calcium entry pathways through its action on nitric oxide, inhibiting capacitative Ca²⁺ entry (CCE) while activating a separate Ca²⁺ entry pathway. nih.gov This effect is blocked by NOS inhibitors, confirming the involvement of the NO pathway. nih.gov
Conversely, studies on specific arachidonic acid amide derivatives (AA-Ds) in human keratinocytes have demonstrated an inhibitory effect on the expression of the inducible form of nitric oxide synthase (iNOS). researchgate.net In a model of skin inflammation, these derivatives significantly inhibited the induction of the iNOS gene, along with other pro-inflammatory molecules. researchgate.net This suggests that while the parent molecule, arachidonic acid, may stimulate NO production in some contexts, certain amide derivatives like this compound could act to downregulate NOS expression, particularly in inflammatory settings. researchgate.net
Regulation of Immediate Early Gene Induction
The induction of immediate-early genes (IEGs) is a rapid transcriptional response to a wide variety of extracellular stimuli, and it does not require new protein synthesis. nih.govplos.org These genes, which include transcription factors like c-Fos and c-Jun, are critical for orchestrating subsequent waves of gene expression that control complex cellular programs such as differentiation and stress responses. nih.govplos.org
The regulation of IEGs is tightly linked to the MAPK signaling pathway. nih.gov Extracellular signals are transduced through cascades like the ERK and JNK pathways, which ultimately activate transcription factors that bind to the promoters of IEGs and stimulate their expression. nih.gov Given that this compound and its parent compound, arachidonic acid, activate MAPK pathways, they are consequently involved in the regulation of IEG induction. nih.govnih.gov
Research has shown that amide derivatives of arachidonic acid can modulate the expression of pro-inflammatory genes, many of which are IEGs. researchgate.net For instance, treatment of human keratinocytes with these derivatives led to an early increase in the mRNA levels of the IEGs c-Jun and c-Fos. researchgate.net This modulation of IEG expression is a key part of the anti-inflammatory effects of these compounds. researchgate.net The expression of these genes can be triggered by cellular activity, and their induction can be precisely controlled by upstream signaling events. plos.org The regulation of IEGs involves dynamic changes in chromatin structure at their promoters, a process influenced by constitutively expressed nuclear factors that are targets of these signaling cascades. plos.org
Cellular Uptake and Transport Mechanisms
Influence on Intercellular Communication via Gap Junctions
This compound and related lipids have been identified as significant modulators of intercellular communication mediated by gap junctions. nih.gov Gap junctions are specialized channels that allow for the direct passage of ions and small molecules between adjacent cells, playing a vital role in coordinating cellular activity in tissues. nih.gov
A series of arachidonic acid amides, which includes both anandamide and this compound, have been characterized as potent inhibitors of gap junction communication in rat glial cells. nih.gov This inhibitory effect is not necessarily dependent on the metabolism of this compound, as studies on the parent compound, arachidonic acid, have shown that it can close gap junction channels directly. nih.gov This effect was mimicked by other fatty acids and was not blocked by inhibitors of arachidonic acid metabolism, suggesting the fatty acid itself is the active molecule. nih.gov
The mechanism of gap junction closure induced by arachidonic acid appears to be a direct effect on the junctional channels, rather than being mediated by secondary messengers like intracellular calcium, cyclic nucleotides, or protein kinase C activation. nih.gov The analysis of single gap junction channel currents revealed that the closure results from a decrease in the number of open channels, not from a reduction in their individual conductance. nih.gov
Physiological and Pathophysiological Roles of Arachidonamide
Central Nervous System Functions
Within the central nervous system, arachidonamide and its related compounds act as key neuromodulators, impacting synaptic activity, reward processing, cognitive functions, and sleep.
This compound is a critical regulator of communication between neurons. youtube.com As a retrograde messenger, it is typically synthesized and released from postsynaptic neurons in response to an increase in intracellular calcium. researchgate.net It then travels backward across the synapse to bind with presynaptic receptors, primarily the cannabinoid receptor type 1 (CB1). researchgate.net This binding at presynaptic GABAergic and glutamatergic terminals leads to a reduction in neurotransmitter release, a process known as depolarization-induced suppression of inhibition or excitation. researchgate.net This mechanism allows this compound to fine-tune synaptic plasticity and neuronal excitability. researchgate.net
In cultured striatal neurons, arachidonic acid, the precursor to this compound, has been shown to inhibit sodium currents, which reduces the amplitude and frequency of action potentials and depresses spontaneous inhibitory postsynaptic currents. nih.gov This suggests that this compound modulates presynaptic, sodium-dependent action potentials, contributing to synaptic depression. nih.gov Furthermore, arachidonic acid can induce a long-term, activity-dependent enhancement of synaptic transmission in the hippocampus, a key brain region for memory. nih.gov This effect is associated with an increased release of the neurotransmitter glutamate (B1630785). nih.gov Some arachidonamides, like N-arachidonoyl dopamine (B1211576) (NADA), can also activate TRPV1 receptors on presynaptic glutamatergic terminals, further influencing synaptic transmission. researchgate.netresearchgate.net
The endocannabinoid system is deeply intertwined with the brain's reward pathways. frontiersin.org Dopamine (DA) is a key neurotransmitter in regulating motivational and emotional behavior, primarily through the mesolimbic pathway which includes the ventral tegmental area (VTA) and the nucleus accumbens (NAc). frontiersin.orgnih.gov Endocannabinoids, including this compound, modulate the activity of these dopamine neurons. researchgate.net
Most DA neurons are activated by unexpected rewards, a response that is critical for learning and motivation. nih.gov The brain's reward system involves learning to recognize cues that predict a reward, mobilizing action to pursue that reward, and experiencing the pleasure of the reward itself. youtube.com The VTA's signaling to the nucleus accumbens is a crucial part of this process. youtube.com Dopamine signaling is involved not only in the pursuit of rewards but also in avoidance behaviors related to aversive stimuli. youtube.com The nucleus accumbens is involved in both reward-seeking and dread-driven avoidance. youtube.com
This compound contributes to this system by influencing dopamine release in the nucleus accumbens, thereby shaping motivated behaviors. researchgate.net The incentive salience hypothesis suggests that dopamine systems mediate the "wanting" or pursuit of rewards by attributing significance to reward-related stimuli. nih.gov Drugs and other rewarding stimuli enhance dopamine signaling and sensitize these mesolimbic pathways. nih.gov
This compound's modulation of synaptic plasticity has direct consequences for learning and memory. biorxiv.org Emotionally significant events, whether positive or negative, are typically remembered more vividly and for longer periods than neutral events. nih.gov This process of creating long-term emotional memories involves brain regions such as the amygdala, hippocampus, and prefrontal cortex. nih.govnih.gov
The endocannabinoid system, through agonists like this compound, plays a role in these cognitive and emotional processes. biorxiv.org For instance, the neuromodulator histamine (B1213489) can influence emotional memory, enhancing fear memory under mild stress while decreasing it under severe stress. nih.gov The endocannabinoid system interacts with such neuromodulatory systems to guide plasticity within brain circuits. nih.gov Studies have shown that endocannabinoid signaling is crucial for regulating cognitive functions and behaviors. biorxiv.org
The endocannabinoid system is an important modulator of the sleep-wake cycle. biorxiv.orgnih.gov Research indicates that levels of this compound (anandamide) and related N-acylethanolamines in the forebrain are regulated by the sleep-wake cycle and are affected by sleep deprivation in juvenile mice. biorxiv.org
Specific this compound-related compounds have demonstrated sleep-inducing properties. N-Arachidonoyl-Serotonin (AA-5-HT), for example, has been shown to decrease wakefulness and increase both slow-wave sleep and REM sleep when administered during the active (dark) period in rats. nih.govnih.gov This compound also blocked the wake-promoting effects of stimulants. nih.govresearchgate.net Furthermore, it was found to decrease the levels of wake-related neurotransmitters like dopamine and norepinephrine (B1679862) while increasing levels of adenosine, a known sleep-promoting substance. nih.gov These findings provide strong evidence that this compound and its derivatives are significant modulators of sleep, sleep homeostasis, and the neurochemical balance that governs the sleep-wake cycle. nih.govnih.gov
Roles in Pain and Inflammatory Processes
Beyond the central nervous system, this compound exerts significant influence over the body's inflammatory responses, often acting to resolve inflammation.
Arachidonic acid and its derivatives are known to have complex and sometimes contradictory roles in inflammation. depositolegale.it While some metabolic pathways for arachidonic acid produce pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes, this compound and its synthetic derivatives can exhibit potent anti-inflammatory effects. depositolegale.itnih.govnih.gov
In studies using human keratinocyte cell models, synthetic this compound derivatives were shown to significantly inhibit the expression of several pro-inflammatory genes, including inducible Nitric Oxide Synthase (iNOS), Tumor Necrosis Factor-alpha (TNFα), and various chemokines. eurekaselect.comresearchgate.net This anti-inflammatory action was linked to the inhibition of the NF-κB (nuclear factor kappa B) signaling pathway. depositolegale.iteurekaselect.comresearchgate.net Specifically, the derivatives were found to inhibit NF-κB DNA-binding and the phosphorylation of a key NF-κB subunit, p65. depositolegale.itresearchgate.net The compounds also modulated the activity of another transcription factor, AP-1. eurekaselect.comresearchgate.net
Another this compound, N-arachidonoyl dopamine (NADA), has been shown to reduce the inflammatory activation of human endothelial cells. nih.gov It can also suppress the release of prostaglandin (B15479496) E2 from activated brain cells. nih.gov The anti-inflammatory actions of this compound derivatives highlight their potential as modulators of complex inflammatory signaling cascades. nih.gov
Data Tables
Table 1: Effects of this compound Derivatives on Inflammatory Gene Expression
| Gene | Function | Effect of this compound Derivatives | Source |
| iNOS | Produces nitric oxide, a pro-inflammatory molecule. | Significant Inhibition | depositolegale.iteurekaselect.comresearchgate.net |
| TNFα | A key pro-inflammatory cytokine. | Significant Inhibition | depositolegale.iteurekaselect.comresearchgate.net |
| IκBα | An inhibitor of the pro-inflammatory NF-κB pathway. | Down-regulated | depositolegale.it |
| CXCL9 | A chemokine that attracts immune cells. | Significant Inhibition | depositolegale.iteurekaselect.comresearchgate.net |
| CXCL10 | A chemokine that attracts immune cells. | Significant Inhibition | depositolegale.iteurekaselect.comresearchgate.net |
Table 2: Role of this compound-Related Compounds in Sleep Modulation
| Compound | Model | Key Findings | Source |
| Anandamide (B1667382) (AEA) | Mice | Forebrain levels are regulated by the sleep-wake cycle. | biorxiv.org |
| N-Arachidonoyl-Serotonin (AA-5-HT) | Rats | Decreased wakefulness; Increased slow-wave and REM sleep. | nih.govnih.gov |
| N-Arachidonoyl-Serotonin (AA-5-HT) | Rats | Decreased wake-related neurotransmitters (Dopamine, Norepinephrine). | nih.gov |
| N-Arachidonoyl-Serotonin (AA-5-HT) | Rats | Increased sleep-promoting adenosine. | nih.gov |
Analgesic Effects and Nociception Modulation
This compound, also known as anandamide (AEA), plays a significant role in modulating pain and nociception. Its analgesic properties are primarily mediated through its interaction with the endocannabinoid system. The compound N-arachidonoyl-serotonin (AA-5-HT), which inhibits the fatty acid amide hydrolase (FAAH) that degrades anandamide, has demonstrated strong analgesic activity in various pain models. nih.govresearchgate.net This effect is partly due to the elevation of anandamide levels in tissues, leading to the indirect activation of cannabinoid CB1 receptors. nih.govresearchgate.net The analgesic action of AA-5-HT can be reversed by a CB1 antagonist, confirming the involvement of this receptor. nih.govresearchgate.net
In studies using rodent models, systemic administration of AA-5-HT was effective against both acute and chronic peripheral pain. researchgate.net For instance, it inhibited thermal hyperalgesia and mechanical allodynia in rats with chronic constriction injury of the sciatic nerve. nih.gov The compound's dual action as a FAAH inhibitor and a transient receptor potential vanilloid 1 (TRPV1) antagonist contributes to its efficacy. nih.govresearchgate.net The analgesic effects of elevating anandamide levels are also observed in models like the formalin test, where it reduces nociceptive responses. nih.gov
Peripheral administration of endocannabinoids or inhibitors of the enzymes that degrade them, such as monoacylglycerol lipase (B570770) (MGL) and FAAH, presents a promising approach for pain management. nih.gov The local application of these substances can significantly decrease mechanical allodynia and thermal hyperalgesia, with the effects being mediated locally and largely inhibited by cannabinoid receptor antagonists. nih.gov This highlights the importance of the endocannabinoid system in peripheral pain modulation. Non-steroidal anti-inflammatory drugs (NSAIDs), a common class of analgesics, also exert some of their effects through the cannabinoid system by increasing endocannabinoid levels. mdpi.com
Other Systemic Functions
Regulation of Appetite and Energy Balance
This compound is a key regulator of appetite and energy balance, acting within complex biological systems. nih.gov The regulation of appetite involves a constant dialogue between the gut and the brain, known as the gut-brain axis. jomes.org Hormones secreted by the gut in response to food intake, such as glucagon-like peptide 1 (GLP-1), cholecystokinin (B1591339) (CCK), and peptide YY (PYY), signal the brain to reduce appetite. jomes.org
This compound can influence these pathways. For example, in rats, this compound was shown to attenuate lipopolysaccharide (LPS)-induced hypophagia (reduced food intake) and fever. nih.gov This suggests its role in modulating the body's response to inflammation, which can affect appetite. The study also highlighted the importance of hypothalamic and mesolimbic systems in the regulation of appetite and energy partitioning. nih.gov
The modern food environment, characterized by an abundance of energy-dense foods, can override the body's natural repletion signals, leading to a dysregulation of energy balance. nih.govresearchgate.net The control of appetite is closely linked to the body's energy requirements, and physical activity plays a crucial role in this balance. researchgate.net In individuals with obesity, the gut-brain axis may be dysregulated, leading to impaired appetite control. jomes.org Frequent exercise can improve appetite regulation by increasing the availability of appetite-suppressing hormones. jomes.org
Neuroprotective Actions
This compound and its derivatives have demonstrated significant neuroprotective properties. N-arachidonoyldopamine (AADA), an endogenous substance found in the brain, acts as a potent antioxidant. nih.gov In studies on cultured cerebellar granule neurons, AADA protected the neurons from oxidative stress-induced death. nih.gov This neuroprotective effect was independent of cannabinoid or vanilloid receptor blockade, suggesting a direct antioxidant mechanism. nih.gov AADA was also found to protect neurons from death induced by glutamate excitotoxicity. nih.gov
In the context of stroke, which involves the breakdown of membrane phospholipids (B1166683) and the release of arachidonic acid, leading to inflammation and oxidative stress, derivatives of arachidonic acid have shown therapeutic potential. nih.gov 2-hydroxyarachidonic acid (2OAA), a cyclooxygenase inhibitor derived from arachidonic acid, has been shown to have a strong neuroprotective effect in a rat model of stroke. nih.gov Treatment with 2OAA reduced the infarct volume and prevented the ischemia-induced increase in free fatty acids and inflammatory enzymes. nih.gov The study concluded that the neuroprotective effect of 2OAA is likely due to a decrease in the activity of phospholipase A2, which in turn reduces the generation of reactive oxygen and nitrogen species. nih.gov
Cardiovascular Regulation
Metabolites of arachidonic acid play crucial and diverse roles in the regulation of cardiovascular function under both physiological and pathological conditions. nih.govnih.gov These metabolites, which include prostaglandins, prostacyclin, and thromboxanes, are involved in modulating vascular tone and are implicated in cardiovascular complications such as atherosclerosis and hypertension. nih.govnih.gov The specific actions of these metabolites depend on the receptors they interact with and the vascular beds they act upon. nih.gov
Arachidonic acid itself is an essential fatty acid that is released from cell membranes and metabolized through various enzymatic pathways, including those involving cyclooxygenase (COX), cytochrome P450 (CYP), and lipoxygenase (LOX). nih.govnih.gov Recent studies have increasingly highlighted the role of arachidonic acid in cardiovascular function. nih.gov Metabolic disorders, which are major risk factors for cardiovascular disease, are associated with inflammation and atherosclerosis, processes in which arachidonic acid metabolites play a significant part. nih.gov
Effects on Cell Proliferation and Apoptosis
This compound and related compounds have been shown to exert significant effects on cell proliferation and apoptosis, particularly in the context of cancer. Endocannabinoids can modulate cellular senescence, a process that limits tumor progression, thereby affecting cell proliferation and survival. nih.gov For instance, arachidonoylethanolamide has been observed to promote cellular senescence in a human glioblastoma cell line by decreasing cell cycle progression. nih.gov
Arachidonic acid has been found to reduce the proliferation and migration of MDA-MB-231 breast cancer cells, while inducing cell death through apoptosis. nih.gov This apoptotic effect involves the depolarization of the mitochondrial membrane and the activation of caspases-3, -8, and -9. nih.gov The anti-proliferative effects of arachidonic acid and its derivatives have been noted in various cancer cell lines. nih.govbiorxiv.org
The mechanisms underlying these effects can be complex. In some cases, the anti-proliferative action is dependent on cannabinoid and vanilloid receptors, leading to the induction of cyclooxygenase 2 (COX-2) and subsequent cell death. researchgate.net The balance between cell proliferation and apoptosis is critical, and its disruption is a hallmark of cancer. mdpi.com The ability of arachidonic acid metabolites to induce apoptosis in cancer cells makes them a subject of interest in cancer therapy research. mdpi.com
Data Tables
Table 1: Effects of this compound and Related Compounds on Nociception
| Compound/Substance | Model | Effect | Receptor Involvement | Reference |
| N-arachidonoyl-serotonin (AA-5-HT) | Rat formalin test | Anti-hyperalgesic | CB1 | nih.gov |
| N-arachidonoyl-serotonin (AA-5-HT) | Rat chronic constriction injury | Inhibition of mechanical allodynia and thermal hyperalgesia | CB1, TRPV1 | nih.gov |
| 2-arachidonoyl glycerol (B35011) (2-AG) | Rat neuropathic pain model | Decreased mechanical allodynia and thermal hyperalgesia | CB1, CB2 | nih.gov |
Table 2: Effects of this compound and Related Compounds on Cell Lines
| Compound/Substance | Cell Line | Effect | Mechanism | Reference |
| Arachidonoylethanolamide | Human glioblastoma (U-87MG) | Decreased cell cycle progression, induced cellular senescence | - | nih.gov |
| Arachidonic Acid | Human breast cancer (MDA-MB-231) | Reduced cell proliferation and migration, induced apoptosis | Mitochondrial membrane depolarization, caspase activation | nih.gov |
| 2-arachidonoyl-1,3-difluoropropanol (2-ADFP) | Human breast cancer cell lines | Anti-proliferative | CB2 and TRPV1-dependent COX-2 induction | researchgate.net |
Pharmacological Strategies Targeting Arachidonamide Pathways
Enzyme Inhibitors as Therapeutic Modulators
A primary strategy to amplify the signaling of anandamide (B1667382) and other bioactive fatty acid amides is the inhibition of their metabolic breakdown. nih.gov Developing inhibitors for the FAAH enzyme has emerged as a promising approach to elevate the endogenous levels of these compounds, thereby prolonging their therapeutic actions. nih.gov This method is seen as an alternative to direct-acting agonists for cannabinoid receptors, potentially avoiding issues like receptor desensitization. nih.govresearchgate.net
The development of FAAH inhibitors is a key strategy for enhancing the therapeutic potential of the endocannabinoid system. nih.gov These inhibitors function by blocking the FAAH enzyme, which leads to an increase in the concentration of anandamide and other related fatty acid amides. patsnap.com This elevation of endogenous ligands enhances the activation of cannabinoid receptors, which can produce analgesic, anti-inflammatory, and anxiolytic effects. patsnap.com
FAAH inhibitors can be broadly categorized as reversible or irreversible. mdpi.com
Irreversible Inhibitors : Many developed FAAH inhibitors are irreversible, covalently modifying a catalytic serine residue (Ser241) in the enzyme's active site. nih.gov Compounds like the O-biphenyl-3-yl carbamate (B1207046) URB597 and PF-04457845 are well-studied examples of potent and selective irreversible FAAH inhibitors. researchgate.netresearchgate.net PF-04457845, for instance, progressed to Phase II clinical trials for osteoarthritic pain. nih.gov
Reversible Inhibitors : Reversible inhibitors, such as those with an α-ketoheterocycle motif like OL-135, form a stable but reversible hemiketal intermediate with the catalytic serine. mdpi.comresearchgate.net This class of inhibitors offers an alternative mechanism of action.
The development process for these inhibitors often involves extensive structure-activity relationship (SAR) studies to identify key structural features for potent and selective inhibition. mdpi.com These studies have highlighted the importance of an electrophilic carbonyl group that can interact with the catalytic triad (B1167595) of the FAAH enzyme. mdpi.comresearchgate.net The evaluation of these compounds in preclinical models has demonstrated their ability to produce antinociceptive effects in various pain models, including inflammatory and neuropathic pain. mdpi.com
| FAAH Inhibitor | Type | Mechanism of Action | Significance |
| URB597 | Irreversible | Covalent modification of catalytic serine. nih.gov | Widely studied in preclinical models for pain and anxiety. researchgate.netmdpi.com |
| PF-04457845 | Irreversible | Covalent modification of catalytic serine. researchgate.net | Advanced to Phase II clinical trials for osteoarthritic pain. nih.gov |
| OL-135 | Reversible | Forms a reversible hemiketal with the catalytic serine. researchgate.net | An early, potent example of a reversible FAAH inhibitor. mdpi.com |
| LY-2183240 | Irreversible | Covalent modification of catalytic Ser241. nih.gov | Originally described as a transport inhibitor, later found to be a potent FAAH inhibitor. nih.gov |
In addition to externally developed drugs, the body produces its own modulators of FAAH activity. A class of endogenous lipid amides, N-arachidonoyl-amino acids (NAAAs), has been identified as significant inhibitors of the FAAH enzyme. nih.govnih.gov
N-arachidonoyl-glycine (NAGly) is a prominent example, identified in rodent tissues where it acts as a potent inhibitor of FAAH. nih.govresearchgate.net By inhibiting FAAH, NAGly can elevate the levels of anandamide, which is believed to contribute to its observed analgesic effects in animal models. nih.gov
The potency and selectivity of these endogenous inhibitors can differ depending on the specific amino acid conjugate and the species. nih.gov For instance, while NAGly is most potent on rat and mouse FAAH, other variants like N-arachidonoyl-isoleucine are more active on human FAAH. nih.gov The enantiomers of N-arachidonoyl-alanine also exhibit varying degrees of potency. nih.gov This species-dependent activity underscores the complexity of endogenous regulatory pathways. nih.gov The biosynthesis of these N-arachidonoyl amino acids is an area of ongoing research. nih.gov
A more recent and sophisticated strategy involves the design of single molecules that can inhibit multiple targets simultaneously. One such approach is the development of dual inhibitors of both FAAH and cyclooxygenase (COX) enzymes. nih.govescholarship.org The rationale for this strategy is compelling: nonsteroidal anti-inflammatory drugs (NSAIDs) that block COX are effective but can have significant gastrointestinal side effects. escholarship.orgnih.gov Simultaneously inhibiting FAAH could enhance analgesic and anti-inflammatory effects while potentially mitigating NSAID-induced toxicity. nih.govnih.gov
COX-2 is known to metabolize anandamide into prostaglandin (B15479496) ethanolamides, some of which can be pro-inflammatory. nih.govtandfonline.com Therefore, a dual FAAH/COX inhibitor could block this conversion while also increasing anandamide levels through FAAH inhibition, creating a synergistic effect. nih.govtandfonline.com
ARN2508 is a notable example of a dual-target inhibitor. nih.gov It was designed to combine the necessary chemical structures (pharmacophores) to block both FAAH and COX in a single molecule. researchgate.net Specifically, it integrates a carbamate group, essential for irreversible FAAH inhibition through covalent modification of the enzyme's catalytic serine, with a 2-arylpropionic acid moiety, a feature of NSAIDs like flurbiprofen (B1673479) that non-covalently inhibits COX enzymes. nih.govresearchgate.net Preclinical studies with such dual-target agents suggest they can achieve significant anti-inflammatory efficacy. nih.gov
Synthetic Arachidonamide Analogues and Derivatives
The synthesis of this compound analogues is a cornerstone of research into the endocannabinoid system. By systematically modifying the structure of anandamide, scientists can probe the structural requirements for interaction with cannabinoid receptors and metabolic enzymes, leading to the design of more potent, selective, and stable molecules. nih.gov
Structure-activity relationship (SAR) studies are crucial for understanding how chemical structure dictates biological activity. For this compound analogues, these studies explore how modifications affect binding affinity for CB1 and CB2 receptors and susceptibility to hydrolysis by FAAH. nih.govnih.gov
Research has shown that the structural requirements for binding to cannabinoid receptors are quite distinct from those for binding to the FAAH enzyme or the anandamide transporter. nih.gov
Key findings from SAR studies include:
Head Group Modifications : Introducing a methyl group at certain positions on the ethanolamide headgroup can improve biochemical stability against FAAH hydrolysis, sometimes with an accompanying increase in receptor affinity. nih.gov Conversely, replacing the ethanolamide with oxazolyl groups leads to analogues with low receptor affinity. nih.gov
Hydroxyl Group Substitution : Replacing the terminal hydroxyl group with electronegative substituents like fluoro or chloro atoms can significantly increase CB1 receptor affinity, though it may not affect metabolic stability. nih.gov The 2'-chloro analogue of anandamide was found to have a particularly high affinity for the CB1 receptor. nih.gov
Arachidonyl Tail Modifications : Replacing the arachidonyl chain with other fatty acids like oleyl or linoleyl results in analogues with low affinity for both CB1 and CB2 receptors. nih.gov
Amide Bond Reversal : Inverting the amide bond to create "retro-anandamides" produces analogues with considerably higher metabolic stability. nih.gov
| Structural Modification | Effect on CB1/CB2 Affinity | Effect on Metabolic Stability (FAAH Hydrolysis) | Example Analogue |
| Methyl group on ethanolamide head | Can increase affinity nih.gov | Vastly improved stability nih.gov | 1'- and 2'-methyl analogues |
| Fluoro/Chloro substitution on head group | Significantly increased affinity nih.gov | No influence on stability nih.gov | 2'-chloro analogue of anandamide |
| Reversal of amide bond | Maintained or varied affinity | Considerably higher stability nih.gov | Retro-anandamides |
| Replacement of arachidonyl tail | Low affinity for both receptors nih.gov | Not specified | Oleyl or linoleyl analogues |
To investigate the complex endocannabinoid system, researchers rely on chemical probes—small molecules designed to selectively interact with specific proteins or pathways. nih.gov Effective probes must be potent and selective, and for many applications, they also need to be cell-permeable and metabolically stable to allow for target validation and mechanistic studies in a biological environment. nih.gov
The inherent metabolic instability of natural endocannabinoids like anandamide, which is rapidly broken down by FAAH, presents a challenge. nih.gov Therefore, a key goal in probe design is to create analogues that resist this degradation. The SAR studies provide a roadmap for this process.
Strategies to enhance metabolic stability include:
Modifying the Head Group : As mentioned, introducing methyl groups in the ethanolamide headgroup can create probes with much greater stability. nih.gov
Inverting the Amide Linkage : The creation of retro-anandamides, which reverse the positions of the carbonyl and NH groups, yields probes that are significantly more resistant to enzymatic hydrolysis. nih.gov
These metabolically stable probes are invaluable tools for studying the physiological and pathological roles of the endocannabinoid system, helping to elucidate pathways and validate new therapeutic targets without the complication of rapid degradation. nih.govnih.gov
Preclinical Models for Therapeutic Efficacy Studies
The therapeutic potential of targeting this compound pathways is extensively investigated using a variety of preclinical animal models. These models are crucial for understanding the compound's efficacy across different pathological conditions before clinical consideration. They are designed to mimic the symptoms and underlying biological mechanisms of human diseases, providing a platform to assess the therapeutic effects of modulating the endocannabinoid system (ECS).
Inflammatory Pain Models
Preclinical models of inflammatory pain are instrumental in evaluating the analgesic properties of compounds that modulate this compound signaling. These models typically involve inducing an inflammatory state in animals to measure changes in pain sensitivity.
One of the most common methods is the injection of an inflammogen like Freund's Complete Adjuvant (FCA) into the paw of a rodent. mdpi.comnih.gov This induces a localized inflammation characterized by swelling (edema), increased sensitivity to touch (allodynia), and an exaggerated response to painful stimuli (hyperalgesia). mdpi.com In a rat model of FCA-induced inflammation, the spinal administration of N-arachidonyl-glycine (NA-glycine), a conjugate of arachidonic acid and glycine (B1666218), was shown to reduce both allodynia and hyperalgesia. mdpi.com This suggests that enhancing signaling through arachidonic acid derivatives can alleviate inflammatory pain. mdpi.com While cannabinoid receptor agonists are known to have similar analgesic effects, they often come with motor and psychotropic side effects mediated by cannabinoid CB1 receptors. mdpi.com The action of NA-glycine presents a potentially novel approach that may bypass these side effects. mdpi.com
Other established models for inflammatory pain include the use of agents like carrageenan, which also induces acute inflammation and edema. frontiersin.orgnih.gov Models of inflammatory joint pain, such as collagen-induced arthritis (CIA) and kaolin-carrageenan-induced monoarthritis, are used to study conditions like rheumatoid arthritis. nih.govscispace.com These models are characterized by synovial hyperplasia, cartilage erosion, and swelling, providing a robust system for assessing the efficacy of anti-inflammatory and analgesic compounds. nih.gov
| Inflammatory Pain Model | Inducing Agent/Method | Key Pathological Features | Relevance for this compound Pathway |
|---|---|---|---|
| Freund's Complete Adjuvant (FCA) Model | Subcutaneous injection of FCA | Allodynia, hyperalgesia, edema, joint pain. mdpi.comnih.gov | Used to show the analgesic effects of N-arachidonyl-glycine. mdpi.com |
| Carrageenan-Induced Paw Edema | Subplantar injection of carrageenan | Acute inflammation, edema, erythema. frontiersin.orgnih.gov | Standard model for screening acute anti-inflammatory activity. |
| Collagen-Induced Arthritis (CIA) | Immunization with collagen | Progressive joint inflammation, cartilage degradation, bone erosion. scispace.com | Mimics rheumatoid arthritis, suitable for testing chronic autoimmune-driven pain. nih.govscispace.com |
Neurodegenerative Disease Models
The endocannabinoid system, including this compound and related lipids like 2-arachidonoylglycerol (B1664049) (2-AG), is a promising target for neurodegenerative diseases due to its role in neuroprotection and neuroinflammation. nih.gov Preclinical models for conditions such as Alzheimer's disease (AD), Parkinson's disease (PD), and Huntington's disease (HD) are critical for evaluating these therapeutic strategies. nih.gov
For Alzheimer's disease, transgenic mouse models that overexpress proteins involved in amyloid plaque formation (e.g., APP/PS1 and 5xFAD mice) or tau pathology (e.g., P301S/PS19 mice) are widely used. nih.govnih.gov In a tau mouse model of AD, inhibiting the enzyme monoacylglycerol lipase (B570770) (MAGL), which is the primary enzyme for degrading 2-AG, led to significant therapeutic benefits. nih.gov Treatment with the MAGL inhibitor JZL184 reduced proinflammatory cytokines, astrogliosis, and phosphorylated tau protein. nih.gov Furthermore, the treated mice showed improvements in spatial learning and memory, suggesting that elevating 2-AG levels can mitigate tau-related pathology and cognitive decline. nih.gov Other AD models include the intracerebroventricular injection of amyloid-β, which induces oxidative stress and cognitive deficits. cannabisclinicians.org
Models for other neurodegenerative disorders include toxin-induced models for Parkinson's disease (e.g., using 6-OHDA or MPTP) and genetic models for conditions like Huntington's disease and amyotrophic lateral sclerosis (ALS). nih.govnih.gov Research in these models indicates that agonists of the sigma-1 receptor (S-1R), which can be modulated by endocannabinoids, may act as disease-modifying agents. frontiersin.org
| Neurodegenerative Disease Model | Model Type | Key Pathological Features | Findings Related to this compound/ECS Pathways |
|---|---|---|---|
| Tau Mouse Model (P301S/PS19) | Transgenic (Alzheimer's Disease) | Tau hyperphosphorylation, neuroinflammation, cognitive deficits. nih.gov | Inhibition of MAGL (elevating 2-AG) reduced tau pathology and improved cognition. nih.gov |
| APP/PS1 Mouse Model | Transgenic (Alzheimer's Disease) | Amyloid-β plaque deposition, neuroinflammation. nih.gov | Used to study the effects of endocannabinoid system modulation on amyloid pathology. |
| MPTP/6-OHDA Models | Toxin-Induced (Parkinson's Disease) | Dopaminergic neuron loss, motor deficits. nih.gov | Investigates the neuroprotective potential of cannabinoid receptor agonists. |
| Genetic Models (e.g., SCA-2) | Transgenic (e.g., Ataxia) | Specific neuronal degeneration and associated symptoms. | Used to evaluate the neuroprotective effects of compounds that interact with the ECS. frontiersin.org |
Cancer Models
The endocannabinoid system (ECS) has emerged as a significant target in cancer research, with preclinical studies demonstrating that its modulation can affect tumor growth, metastasis, and angiogenesis. mdpi.comnih.gov A variety of cancer models are employed to investigate these effects.
Chemically induced cancer models, such as the azoxymethane-induced colon cancer model, are used to study carcinogenesis. frontiersin.org In this model, cannabidiol (B1668261) (CBD) was found to reduce cancer development, an effect partially mediated by the TRPV1 receptor, which is also a target for this compound (anandamide). frontiersin.org
Human tumor xenograft models, where human cancer cells are implanted into immunodeficient mice, are a cornerstone of preclinical oncology research. nih.gov These models have been used to show that endocannabinoids like anandamide and 2-AG can impair the growth of prostate cancer cells by inducing apoptosis. mdpi.com Furthermore, strategies that increase the levels of endocannabinoids by inhibiting their degrading enzymes, fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL), have shown anti-tumor effects. mdpi.commdpi.com For instance, FAAH inhibitors have demonstrated anti-invasive action in models of human lung cancer. mdpi.com The expression levels of these enzymes are often altered in malignant tissues, with higher FAAH expression linked to prostate cancer severity and increased MAGL expression seen in ovarian and colorectal cancers. frontiersin.org
| Cancer Model | Model Type | Application | Findings Related to this compound/ECS Pathways |
|---|---|---|---|
| Human Tumor Xenografts | Implantation of human cancer cells in mice | Testing anti-proliferative and anti-metastatic effects of therapies. nih.gov | Anandamide and 2-AG inhibit prostate cancer cell growth; FAAH/MAGL inhibitors reduce tumor invasion. mdpi.commdpi.com |
| Azoxymethane (AOM)-Induced Colon Cancer | Chemically Induced | Studying colon carcinogenesis and prevention. frontiersin.orgresearchgate.net | Cannabinoids show anti-proliferative effects, partly via TRPV1 receptors. frontiersin.org |
| Genetically Engineered Mouse Models (GEMMs) | Genetic Manipulation | Modeling spontaneous tumor development in an immunocompetent host. | Used to study the interaction between the ECS and the tumor microenvironment. nih.gov |
| Organoid and 3D Cultures | In Vitro/Ex Vivo | High-throughput drug screening and studying tumor architecture. nih.gov | Allows for detailed mechanistic studies of how cannabinoids affect cancer cell signaling. nih.gov |
Psychomotor Disorder Models (e.g., Attention Deficit Hyperactivity Disorder)
Animal models are essential for investigating the neurobiology of psychomotor disorders like Attention Deficit Hyperactivity Disorder (ADHD) and for discovering novel treatments. nih.gov ADHD is characterized by inattention, hyperactivity, and impulsivity. nih.gov While direct studies on this compound in specific ADHD models are limited, the broader role of the endocannabinoid system in modulating relevant behaviors is well-documented. scispace.comresearchgate.net
Commonly used genetic models for ADHD include the spontaneously hypertensive rat (SHR), which displays hyperactivity and impulsiveness, and dopamine (B1211576) transporter (DAT) knockout mice. nih.gov Pharmacological models, such as perinatal nicotine (B1678760) exposure in mice, can also produce behavioral traits associated with ADHD. researchgate.net
Research into the ECS has shown that cannabinoid receptors, particularly CB1 and CB2, are involved in regulating emotional responses, cognition, and motor activity. nih.govscispace.com Pharmacological or genetic manipulation of CB1 receptors can produce bidirectional effects on anxiety-like behavior in rodents. nih.gov The CB2 receptor, once thought to be primarily peripheral, is now known to be expressed in the brain and its modulation can influence mood and behavior. nih.govscispace.com Studies suggest that a hypofunction of the endocannabinoid system could contribute to a depressive-like phenotype, and enhancing ECS signaling may have antidepressant-like effects. researchgate.net These findings are relevant as they point to the ECS's role in the broader neural circuits that are dysfunctional in psychomotor disorders.
| Psychomotor Disorder Model | Key Behavioral Phenotype | Relevance for this compound/ECS Pathways |
|---|---|---|
| Spontaneously Hypertensive Rat (SHR) | Hyperactivity, impulsivity, attention deficits. nih.gov | A validated model to test compounds modulating dopamine and noradrenaline systems, which are intertwined with ECS signaling. nih.govresearchgate.net |
| Dopamine Transporter (DAT) Knockout Mice | Hyperactivity. nih.gov | Allows for study of how the ECS interacts with a hyperdopaminergic state relevant to ADHD. |
| Perinatal Nicotine Exposure | Induces ADHD-like behavioral traits. researchgate.net | Used to investigate how environmental factors interact with neurodevelopment and the potential modulatory role of the ECS. nih.gov |
| Anxiety and Depression Models (e.g., Forced Swim Test) | Anxiety-like behavior, behavioral despair. researchgate.net | Demonstrates that enhancing endocannabinoid signaling (e.g., by inhibiting FAAH) can have anxiolytic and antidepressant effects. researchgate.net |
Advanced Research Methodologies for Arachidonamide Investigations
Analytical Techniques for Identification and Quantification
Accurate detection and measurement of arachidonamide in biological samples are fundamental to understanding its endogenous levels and metabolic fluctuations. Due to its low abundance and similarity to other lipids, highly sensitive and specific analytical methods are required.
Liquid chromatography-mass spectrometry (LC-MS/MS) has become a primary tool for the targeted and untargeted analysis of this compound and other related lipid mediators within the endocannabinoid metabolome. creative-proteomics.comuzh.chresearchgate.net This technique offers high sensitivity and selectivity, allowing for the simultaneous measurement of multiple analytes in complex biological matrices like brain tissue, plasma, and cell extracts. uzh.chnih.gov The process typically involves an initial liquid chromatography step to separate this compound from other compounds, followed by tandem mass spectrometry for definitive identification and quantification. creative-proteomics.comnih.gov
Methodologies often employ reversed-phase liquid chromatography for separation. uni-wuppertal.de For detection, soft ionization techniques like electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are commonly used, as they can analyze this compound and related metabolites directly without the need for chemical derivatization. researchgate.netnih.gov The use of multiple-reaction monitoring (MRM) mode in a triple-quadrupole mass spectrometer enhances the selectivity and sensitivity of quantification, making it possible to detect the typically low (sub-nanomolar) concentrations of these analytes. nih.govuni-wuppertal.de Sample preparation for LC-MS/MS analysis is a critical step and usually involves protein precipitation followed by liquid-liquid extraction or solid-phase extraction to purify and concentrate the analytes from the biological sample. creative-proteomics.com
High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) is a widely used and powerful technique for the quantitative analysis of this compound and its metabolites. springernature.comnih.gov It is considered a cornerstone technique in eicosanoid profiling due to its sensitivity and specificity, which are crucial for measuring the low endogenous levels of these compounds. springernature.com The HPLC system separates the components of a mixture, and the tandem mass spectrometer provides structural information and precise quantification. nih.gov
The development of sensitive and selective HPLC-MS/MS methods has enabled the simultaneous monitoring and quantification of this compound along with other related N-arachidonoyl amino acids and endocannabinoids in various biological samples, including mouse brain tissue. nih.govnih.gov These methods often demonstrate excellent linearity over a range of concentrations, allowing for accurate quantification. nih.gov The coupling of HPLC with mass spectrometry has largely superseded older methods like gas chromatography-mass spectrometry (GC-MS) for many applications, as it often requires minimal sample preparation and avoids the need for derivatization of thermally unstable compounds. creative-proteomics.com
In Vitro and Ex Vivo Experimental Systems
In vitro and ex vivo models are indispensable for dissecting the cellular and molecular mechanisms of this compound action, metabolism, and signaling pathways in a controlled environment.
Primary cell cultures, which are derived directly from animal tissues, offer a model system that closely mimics the in vivo physiological state of the cells. nih.gov These cultures are valuable for studying the direct effects of this compound on specific cell types. However, primary cultures often have a limited lifespan and can be challenging to maintain. nih.gov
To overcome the limitations of primary cells, immortalized cell lines are frequently used in this compound research. mdpi.comencyclopedia.pub These are cells that have been genetically modified to proliferate indefinitely, providing a consistent and readily available source of cellular material for experiments. nih.govresearchgate.net For instance, human astrocytoma cell lines have been instrumental in studying the cellular uptake and transport of this compound. escholarship.org Research has shown that these cells possess a specific transport system for anandamide (B1667382) that is distinct from its subsequent enzymatic hydrolysis. escholarship.org Similarly, rat glioma cell lines have been used to investigate the cytotoxic effects of this compound and related compounds. mdpi.com The use of immortalized cell lines allows for reproducible, high-throughput screening and detailed mechanistic studies that would be difficult to perform with primary cells. mdpi.com
Tissue homogenates are preparations where a tissue sample is mechanically disrupted to release its cellular contents, including enzymes. nih.gov These homogenates are frequently used in enzyme assays to study the activity of enzymes involved in the synthesis and degradation of this compound, such as fatty acid amide hydrolase (FAAH). nih.gov By incubating the homogenate with a labeled substrate, researchers can measure the rate of its conversion to product, providing a measure of enzyme activity. nih.gov
Acute brain slice preparations offer a more intact ex vivo model compared to tissue homogenates, preserving much of the cellular architecture and local synaptic circuitry. nih.govspringermedizin.de This method, pioneered by Henry McIlwain, is extensively used in neurobiology and pharmacology. springermedizin.de Brain slices, typically 150-300 µm thick, can be maintained in a viable state in artificial cerebrospinal fluid for several hours. axionbiosystems.comfrontiersin.org This system allows for the investigation of this compound's effects on synaptic function and neuronal activity in a setting that more closely resembles the in vivo environment. nih.gov The preparation of these slices requires careful procedures to maintain tissue viability, often involving slicing at ice-cold temperatures followed by a recovery period at physiological temperature. frontiersin.org
In Vivo Animal Models for Systemic Studies
In vivo animal models are crucial for understanding the systemic effects and physiological roles of this compound in a whole organism. nih.gov Rodents, such as mice and rats, are the most commonly used species in preclinical pharmacokinetic and pharmacodynamic studies due to their well-characterized physiology and the availability of genetic models. researchgate.net
Rodent Models (e.g., Rats, Mice) for Behavioral and Physiological Assessments
Rodent models are fundamental in the preclinical investigation of this compound's effects, providing a platform to assess a wide array of behavioral and physiological outcomes. nih.govderangedphysiology.com These models are instrumental in understanding how this compound modulates processes such as pain, anxiety, and reward, which are often disrupted in various pathological states.
Researchers utilize a battery of behavioral tests to characterize the effects of this compound. For instance, rodent models of stress are employed to investigate the role of the endocannabinoid system in fear and anxiety. In studies involving predator odor exposure in mice, levels of the related endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG) in the amygdala, a brain region critical for fear processing, were found to correlate with fear responses. nih.gov Specifically, increased 2-AG levels were associated with passive coping strategies like freezing. nih.gov While this study focused on 2-AG, it highlights the methodologies used to probe the physiological and behavioral roles of endocannabinoids like this compound.
Physiological assessments in rodent models often involve techniques like in vivo microdialysis to measure neurotransmitter levels in specific brain regions in response to this compound administration or behavioral tasks. nih.gov Furthermore, electrophysiological recordings can be used to determine how this compound alters neuronal excitability. For example, exposure to a predator odor was shown to increase the excitability of neurons in the lateral subnucleus of the central amygdala (CeL) in mice, a response that correlated with freezing behavior. nih.gov
The following table summarizes common behavioral and physiological assessments used in rodent models relevant to this compound research:
| Assessment Type | Specific Test/Method | Measured Parameters | Relevant Findings for Endocannabinoids |
|---|---|---|---|
| Behavioral | Predator Odor Exposure | Freezing duration, avoidance behavior | Amygdala 2-AG levels correlate with freezing. nih.gov |
| Eight-Armed Radial Maze | Spatial recognition and memory | Reduced excitatory amino acid receptors in the cortex and hippocampus are linked to impaired spatial memory. nih.gov | |
| Cocaine Self-Administration | Drug-seeking behavior, reinforcement | Social defeat stress can increase cocaine self-administration. nih.gov | |
| Physiological | In Vivo Microdialysis | Neurotransmitter levels (e.g., dopamine) | 2-AG administration increases dopamine (B1211576) in the nucleus accumbens shell. nih.gov |
| Electrophysiology (Patch-Clamp) | Neuronal excitability, action potentials | Predator odor exposure increases excitability of CeL neurons. nih.gov |
Utilization of Non-Mammalian Models for Comparative Studies
To complement rodent studies and explore conserved biological functions, researchers are increasingly turning to non-mammalian models such as the nematode Caenorhabditis elegans, the fruit fly Drosophila melanogaster, and the zebrafish (Danio rerio). nih.govnih.govmdpi.commdpi.comyoutube.comyoutube.com These organisms offer advantages in terms of genetic tractability, rapid life cycles, and suitability for high-throughput screening. mdpi.comyoutube.comyoutube.com
C. elegans has emerged as a valuable model for studying the effects of endocannabinoids on behavior. Studies have shown that anandamide can modulate feeding behavior in these nematodes, causing them to increase their consumption of preferred food sources. nih.govnih.govbiorxiv.org This effect is mediated through the nematode's cannabinoid receptor NPR-19, but can also be elicited through the human CB1 receptor expressed in C. elegans, demonstrating a functional conservation of the endocannabinoid system's role in regulating food preference across distant species. nih.gov
Zebrafish are another powerful non-mammalian model, particularly for studying developmental and metabolic processes. nih.govyoutube.com Research has demonstrated that dietary levels of arachidonic acid, the precursor to this compound, can significantly impact the lipid profile and levels of immune-related eicosanoids in zebrafish. nih.gov High dietary arachidonic acid was found to increase the levels of its oxidized metabolites. nih.gov Furthermore, studies have shown that parental diet high in arachidonic acid can modulate the hepatic gene expression in the adult zebrafish progeny, indicating potential transgenerational effects. nih.gov
Drosophila melanogaster is a well-established model for genetic and metabolic research. nih.govyoutube.comyoutube.com While Drosophila lack cannabinoid receptors, they do possess orthologs of mammalian genes involved in endocannabinoid metabolism. researchgate.net Targeted lipidomics in Drosophila larvae have identified the presence of 2-linoleoyl glycerol (B35011) and 2-oleoyl glycerol, which are structurally related to the endocannabinoid 2-AG. researchgate.net This suggests that the enzymatic machinery for producing related signaling lipids is conserved, making Drosophila a potential model to study the fundamental aspects of this lipid signaling system. researchgate.net
The following table highlights key findings from non-mammalian models in research related to this compound and its precursors:
| Model Organism | Compound Studied | Key Research Findings |
|---|---|---|
| C. elegans | Anandamide (AEA) | Modulates hedonic feeding by increasing consumption of superior food. nih.govnih.govbiorxiv.org |
| Zebrafish | Arachidonic Acid (ARA) | High dietary ARA alters complex lipid profiles and increases oxidized metabolites. nih.gov Parental high ARA diet affects hepatic gene expression in progeny. nih.gov |
| Drosophila | Endogenous Lipids | Identification of 2-linoleoyl glycerol and 2-oleoyl glycerol. researchgate.net |
Computational and Mechanistic Modeling Approaches
Computational and mechanistic modeling provides a powerful framework for integrating experimental data and predicting the behavior of this compound within biological systems. These in silico approaches are invaluable for understanding the compound's pharmacokinetics, pharmacodynamics, and receptor interactions.
Mechanistic Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling in Drug Discovery
Mechanistic pharmacokinetic/pharmacodynamic (PK/PD) modeling is a quantitative approach that links the concentration of a drug in the body over time (pharmacokinetics) to its pharmacological effect (pharmacodynamics). nurturingnature.comcapes.gov.brnih.gov These models are increasingly used in drug discovery to predict human responses from preclinical data and to optimize dosing regimens. nih.govnih.gov
For cannabinoids, physiologically based pharmacokinetic (PBPK) models, a type of mechanistic PK/PD model, have been developed to predict the distribution of these compounds in various human tissues. researchgate.net While much of this work has focused on phytocannabinoids like THC and CBD, the principles are applicable to endocannabinoids like this compound. These models incorporate physiological parameters (e.g., blood flow, tissue volumes) and compound-specific properties to simulate absorption, distribution, metabolism, and excretion. researchgate.net For instance, PBPK models for several cannabinoids predicted low plasma exposure but higher concentrations in tissues like the liver after oral administration. researchgate.net Such models are crucial for understanding the target engagement of this compound and its metabolites in different organs.
The development of a mechanistic PK/PD model involves several key steps:
Model Structure Development: Defining the mathematical equations that describe the physiological and pharmacological processes.
Parameter Estimation: Using in vitro and in vivo data to determine the values of model parameters.
Model Validation: Comparing model predictions with experimental data to ensure the model's accuracy.
Receptor Theory and Operational Models of Drug Action
Receptor theory provides the conceptual basis for understanding how this compound exerts its effects at the molecular level. derangedphysiology.com The interaction of this compound with its primary targets, the cannabinoid receptors CB1 and CB2, can be described by principles of mass action, affinity, and efficacy. derangedphysiology.com
Operational models of drug action are a refinement of classical receptor theory that provides a more quantitative description of agonist activity. derangedphysiology.comresearchgate.net These models account for not only the affinity of a ligand for a receptor (KA) but also its efficacy (τ), which is a measure of its ability to produce a response once bound. researchgate.net The operational model has been applied to characterize the activity of various cannabinoid ligands at the CB1 receptor. researchgate.net By fitting experimental data to the operational model, researchers can quantify the relative efficacy of different agonists, including the endogenous agonist 2-AG. researchgate.net This approach allows for the characterization of "biased agonism," where a ligand can preferentially activate certain signaling pathways over others at the same receptor. researchgate.net
The key parameters in an operational model of agonism are:
KA: The equilibrium dissociation constant, representing the affinity of the agonist for the receptor.
τ (tau): A measure of agonist efficacy, incorporating both the intrinsic efficacy of the agonist and the responsiveness of the tissue.
Molecular modeling and molecular dynamics simulations further enhance our understanding of this compound's interaction with cannabinoid receptors. nottingham.ac.ukchemrxiv.orgsemanticscholar.org These computational techniques can predict the binding pose of ligands within the receptor's active site and identify key amino acid residues involved in the interaction, providing insights into the molecular basis of receptor activation and selectivity. nottingham.ac.ukchemrxiv.orgsemanticscholar.org
Future Directions and Emerging Research Frontiers in Arachidonamide Science
Elucidation of Novel Receptors and Signaling Pathways
Beyond the well-established CB1 and CB2 receptors, arachidonamide's biological activity is now understood to extend to a range of other molecular targets. The exploration of these non-CB1/CB2 receptors and their downstream signaling cascades represents a pivotal frontier in endocannabinoid research. This endeavor is uncovering a more complex and nuanced understanding of this compound's role in cellular communication.
Prominent among these novel targets are orphan G protein-coupled receptors (GPCRs) and transient receptor potential (TRP) channels. nih.govnih.gov Specifically, GPR55 and the transient receptor potential vanilloid 1 (TRPV1) have emerged as key players in mediating some of this compound's effects. nih.govnih.gov
GPR55: Initially identified as a putative cannabinoid receptor, GPR55's relationship with endocannabinoids is complex. While some studies suggest it does not respond to a wide array of cannabinoids, others have identified specific endogenous lipids, including certain arachidonoyl derivatives, as potential ligands. dovepress.comresearchgate.net For instance, N-arachidonoyl glycine (B1666218) (NAGly) has been shown to activate GPR55, inducing calcium mobilization and activating mitogen-activated protein kinase (MAPK) pathways. nih.gov Similarly, N-arachidonoyl serine (ARA-S) has been demonstrated to promote endothelial cell proliferation and angiogenesis through GPR55 activation, a process involving the phosphorylation of extracellular signal-regulated kinases (ERK) and Akt. nih.gov
TRPV1: This non-selective cation channel, known for its role in pain and temperature sensation, is also a significant target for this compound. nih.gov this compound can directly activate TRPV1, leading to an increase in intracellular calcium levels. cambridge.org This interaction is implicated in various physiological processes, including pain modulation and inflammation. The signaling pathways engaged by TRPV1 activation include the modulation of glutamatergic synaptic transmission. cambridge.org
The signaling pathways initiated by this compound's interaction with these novel receptors are diverse. Activation of GPR55 can lead to the stimulation of the RhoA/ROCK pathway, resulting in the activation of phospholipase C (PLC) and subsequent release of intracellular calcium. researchgate.net TRPV1 activation also leads to calcium influx, which can trigger a cascade of downstream events, including the modulation of neurotransmitter release. nih.govcambridge.org
Table 1: Novel Receptors for this compound and Their Signaling Pathways
| Receptor | Receptor Type | Key Signaling Events | Potential Physiological Roles |
| GPR55 | G Protein-Coupled Receptor | Activation of RhoA/ROCK pathway, PLC stimulation, intracellular Ca2+ release, ERK/Akt phosphorylation. researchgate.netnih.gov | Angiogenesis, cell proliferation, pain modulation. researchgate.netnih.gov |
| TRPV1 | Ion Channel | Influx of Ca2+, modulation of neurotransmitter release, activation of protein kinase C. nih.govcambridge.org | Pain perception, inflammation, thermosensation. nih.gov |
| GPR18 | G Protein-Coupled Receptor | Inhibition of cAMP production, activation of MAPK pathways. nih.gov | Immune response, intraocular pressure regulation. |
| PPARs | Nuclear Receptor | Regulation of gene transcription related to lipid metabolism and inflammation. nih.gov | Metabolic regulation, anti-inflammatory effects. |
Design of Highly Selective and Bioavailable this compound Analogues
A significant hurdle in harnessing the therapeutic potential of this compound is its rapid enzymatic degradation and non-specific binding profile. To overcome these limitations, a major focus of current research is the rational design and synthesis of novel this compound analogues with enhanced selectivity for specific receptors, improved metabolic stability, and better bioavailability.
Structure-activity relationship (SAR) studies are instrumental in this endeavor, providing insights into the chemical modifications that can fine-tune the pharmacological properties of these molecules. wikipedia.org Research has shown that modifications to both the hydrophilic "head" group and the lipophilic "tail" of the this compound molecule can dramatically alter its affinity and efficacy for different receptors and metabolic enzymes. nih.govwikipedia.org
For instance, replacing the ethanolamine (B43304) head group with other moieties, such as a 4-hydroxybenzyl or a 3-pyridinyl group, can yield compounds with high affinity for the anandamide (B1667382) transporter, although this may also lead to inhibition of the primary degrading enzyme, fatty acid amide hydrolase (FAAH). nih.gov Tail modifications, such as the introduction of aryl or heterocyclic rings at the end of the arachidonyl chain, have been explored to probe the hydrophobic binding pocket of the CB1 receptor. wikipedia.org
The development of metabolically stable analogues is another critical objective. Introducing modifications that sterically hinder the action of FAAH can prolong the half-life of the compound. For example, the synthesis of methyl-substituted arachidonic acid derivatives has produced analogues with high affinity for the CB1 receptor and increased stability.
Furthermore, the creation of analogues that are orally bioavailable is a key goal for clinical translation. The "elmiric acids," a family of lipoamino acids including N-arachidonoyl-glycine (NAGly), have shown good oral bioavailability and anti-inflammatory properties in preclinical models. nih.gov
Table 2: Examples of this compound Analogues and Their Properties
| Analogue | Structural Modification | Key Properties |
| N-(3-furylmethyl)eicosa-5,8,11,14-tetraenamide | Furan-containing head group | Potent and selective inhibitor of the anandamide transporter. leohb.com |
| (13S)-methyl-arachidonamide analogues | Methyl substitution on the arachidonyl chain | High affinity for CB1 receptor and enhanced metabolic stability. |
| N-arachidonoyl-glycine (NAGly) | Glycine head group | Inhibitor of FAAH, ligand for GPR18, orally bioavailable. nih.govnih.gov |
| N-arachidonoyl-L-serine (ARA-S) | Serine head group | Vasodilatory effects, activation of GPR55. nih.gov |
Translational Research and Clinical Development of this compound-Based Therapeutics
Translating the promising preclinical findings of this compound research into effective clinical therapies is a complex but crucial endeavor. This process, known as translational research, bridges the gap between basic scientific discoveries and their application in human health. novartis.comyoutube.com It involves rigorous preclinical testing in disease models, followed by phased clinical trials in humans to assess safety and efficacy. youtube.comyoutube.com
Preclinical studies have demonstrated the therapeutic potential of modulating this compound signaling in a variety of disease models. For example, enhancing anandamide levels through the inhibition of its degrading enzyme, FAAH, has shown analgesic, anxiolytic, and antidepressant-like effects in animal models. nih.gov These findings have spurred the development of FAAH inhibitors as potential therapeutic agents.
Several clinical trials have been initiated to investigate the therapeutic utility of compounds that modulate the endocannabinoid system, including those that elevate anandamide levels. leohb.com For instance, a randomized controlled trial investigating a FAAH inhibitor demonstrated increased anandamide levels, enhanced fear extinction recall, and attenuated stress responses in humans. leohb.com Another clinical trial found that cannabidiol (B1668261) (CBD), which can indirectly increase anandamide levels, was effective in reducing cannabis use in individuals with cannabis use disorder. nih.gov
The development of this compound-based therapeutics faces several challenges, including ensuring target engagement in humans, identifying appropriate patient populations, and developing reliable biomarkers to monitor treatment response. youtube.com Overcoming these hurdles will require a multidisciplinary approach, integrating pharmacology, toxicology, biomarker development, and clinical trial design. novartis.com
Interplay of this compound with Other Endogenous Lipid Signaling Networks
This compound does not function in isolation. Its signaling pathways are intricately interwoven with other endogenous lipid signaling networks, creating a complex web of interactions that fine-tunes cellular responses. Understanding this crosstalk is a rapidly emerging frontier that promises to reveal novel regulatory mechanisms and therapeutic targets.
Eicosanoids: Arachidonic acid, the precursor to anandamide, is also the substrate for the synthesis of eicosanoids, a large family of signaling molecules that includes prostaglandins (B1171923) and leukotrienes. youtube.comyoutube.com These molecules are generated via the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, respectively, and are key mediators of inflammation and other physiological processes. nih.govnih.gov The metabolic fate of arachidonic acid towards either the endocannabinoid or eicosanoid pathway represents a critical regulatory node.
Sphingolipids: There is growing evidence of significant crosstalk between the endocannabinoid and sphingolipid signaling systems. nih.gov Anandamide has been shown to interact directly with ceramide, a central molecule in sphingolipid metabolism. nih.govresearchgate.net This interaction can form a complex that inhibits the degradation of both lipids, a mechanism that could be exploited for therapeutic purposes. researchgate.net Furthermore, sphingosine-1-phosphate (S1P), another key sphingolipid metabolite, and its receptors have been shown to interact with the endocannabinoid system, with S1P modulating the expression of TRPV1, a receptor for anandamide. nih.gov Some sphingolipids may even act as antagonists at the CB1 receptor. nih.gov
Lysophosphatidic Acid (LPA): The signaling pathways of this compound and lysophosphatidic acid (LPA), another important lipid mediator, are also interconnected. Research has shown that 2-arachidonoyl LPA can be rapidly converted to 2-arachidonoylglycerol (B1664049) (2-AG), another major endocannabinoid, in the brain. nih.gov This metabolic link suggests a rapid interconversion between two distinct signaling systems. nih.gov Furthermore, there is evidence of crosstalk between LPA receptors and other receptor systems that are modulated by endocannabinoids. nih.govmdpi.comresearchgate.net
Table 3: Interplay of this compound with Other Lipid Signaling Networks
| Interacting Lipid Network | Key Molecules Involved | Nature of Interaction | Potential Functional Consequences |
| Eicosanoids | Prostaglandins, Leukotrienes | Shared precursor (Arachidonic Acid), metabolic competition. nih.govnih.gov | Modulation of inflammation, pain, and immune responses. |
| Sphingolipids | Ceramide, Sphingosine-1-Phosphate (S1P) | Direct binding of anandamide to ceramide, modulation of receptor expression (TRPV1 by S1P), potential receptor antagonism. nih.govnih.govnih.govresearchgate.net | Regulation of cell fate (apoptosis), pain modulation, inflammation. |
| Lysophospholipidic Acids | Lysophosphatidic Acid (LPA) | Metabolic conversion between lipid species, receptor crosstalk. nih.govnih.gov | Regulation of cell proliferation, migration, and neuronal signaling. |
Q & A
Basic: What are the standard assays for evaluating FAAH activity using Arachidonamide as a substrate?
Methodological Answer:
this compound’s role as a fatty acid amide hydrolase (FAAH) substrate necessitates in vitro enzymatic assays. Key steps include:
- Enzyme Preparation : Purified FAAH in buffer systems (e.g., Tris-HCl, pH 9.0) .
- Substrate Incubation : Optimize this compound concentration (typically 10–100 µM) and reaction time (30–60 mins) to measure hydrolysis rates .
- Detection Methods : Use HPLC or LC-MS to quantify hydrolysis products (e.g., arachidonic acid). Include negative controls (enzyme-free) and positive controls (known FAAH inhibitors like URB597) .
Basic: How can researchers ensure the purity and stability of this compound in experimental setups?
Methodological Answer:
- Purity Verification : Employ reversed-phase HPLC with UV detection (λ = 200–220 nm) or NMR spectroscopy to confirm ≥95% purity .
- Stability Protocols : Store lyophilized this compound at -80°C under inert gas (argon/nitrogen). For aqueous solutions, use stabilizers like BSA (0.1% w/v) to prevent aggregation .
Advanced: How should researchers design studies to resolve discrepancies in this compound’s effects across different model systems (e.g., cell lines vs. animal models)?
Methodological Answer:
- Systematic Review : Conduct a meta-analysis of existing literature to identify variables (e.g., dosage, FAAH isoform expression) causing divergent results .
- Cross-Model Validation : Replicate experiments in parallel using in vitro (e.g., HEK293 cells overexpressing FAAH) and in vivo (e.g., FAAH-KO mice) systems under standardized conditions .
- Data Normalization : Adjust for interspecies metabolic differences using pharmacokinetic modeling .
Advanced: What methodologies are recommended for profiling this compound’s pharmacokinetics in neural tissue?
Methodological Answer:
- Tissue Distribution Studies : Administer radiolabeled this compound ([³H]- or [¹⁴C]-labeled) and quantify uptake in brain regions via autoradiography or LC-MS/MS .
- Blood-Brain Barrier (BBB) Permeability : Use in situ brain perfusion models in rodents, paired with capillary depletion assays to distinguish vascular vs. parenchymal uptake .
Advanced: How can structural determinants of this compound’s interaction with FAAH be elucidated?
Methodological Answer:
- Molecular Docking : Use X-ray crystallography or cryo-EM structures of FAAH (PDB: 2WY2) to model binding interactions with this compound .
- Site-Directed Mutagenesis : Test FAAH mutants (e.g., S241A, catalytic site) for altered hydrolysis kinetics using fluorogenic substrates .
Advanced: What statistical approaches address contradictions in neurobehavioral data from this compound studies?
Methodological Answer:
- Meta-Regression : Analyze covariates (e.g., animal strain, stress protocols) influencing outcomes like anxiety-like behavior in elevated plus maze tests .
- Sensitivity Analysis : Exclude outliers or low-quality studies (e.g., small sample sizes, unclear blinding) to assess robustness of conclusions .
Advanced: How to investigate synergistic interactions between this compound and endocannabinoid system modulators?
Methodological Answer:
- Isobolographic Analysis : Combine this compound with FAAH inhibitors (e.g., PF-04457845) at fixed ratios to calculate additive/synergistic effects .
- Transcriptomic Profiling : Use RNA-seq to identify co-regulated pathways (e.g., inflammatory mediators) in microglial cells treated with combinatorial therapies .
Advanced: What frameworks integrate multi-omics data to contextualize this compound’s role in lipid signaling networks?
Methodological Answer:
- Pathway Enrichment Analysis : Map this compound-related metabolites (via LC-MS lipidomics) and transcriptomic data (RNA-seq) onto KEGG pathways (e.g., "Arachidonic Acid Metabolism") .
- Network Pharmacology : Construct interaction networks using tools like STRING or Cytoscape to identify hub proteins influenced by this compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
